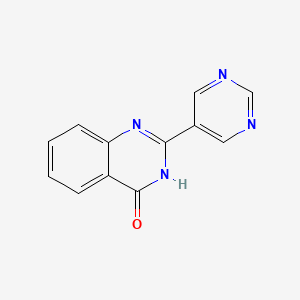

2-(Pyrimidin-5-yl)quinazolin-4-ol

Description

Historical Context and Significance of Quinazoline (B50416) Scaffold in Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov Its journey in drug discovery was significantly propelled by the identification of febrifugine, a quinazolinone alkaloid isolated from the Chinese medicinal plant Dichroa febrifuga, which was noted for its antimalarial properties. mdpi.com This discovery spurred broader investigation into quinazoline derivatives for various therapeutic applications. mdpi.com

Over the decades, synthetic and naturally occurring quinazolines have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antihypertensive, and anticancer effects. mdpi.commdpi.comarabjchem.orgcabidigitallibrary.orgebi.ac.uk The versatility of the quinazoline nucleus has led to the development of numerous clinically significant drugs. mdpi.com A testament to its importance is the approval of several quinazoline derivatives by the U.S. Food and Drug Administration (FDA) as potent anticancer agents. mdpi.comarabjchem.orgresearchgate.net These drugs primarily function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. wikipedia.orgpnrjournal.com The success of these drugs has cemented the quinazoline scaffold as a cornerstone in the design of modern therapeutics. nih.govpnrjournal.com

| Drug Name | Year of FDA Approval | Therapeutic Use |

| Gefitinib | 2003 | Non-small-cell lung cancer (NSCLC) wikipedia.orgnewdrugapprovals.org |

| Erlotinib | 2004 | NSCLC, Pancreatic Cancer wikipedia.orgnewdrugapprovals.org |

| Lapatinib | 2007 | Advanced or metastatic breast cancer wikipedia.orgnewdrugapprovals.org |

| Vandetanib | 2011 | Medullary thyroid cancer researchgate.netnewdrugapprovals.org |

| Afatinib | 2013 | NSCLC wikipedia.orgnewdrugapprovals.org |

Importance of the Pyrimidine Moiety in Medicinal Chemistry and Biological Activity

The pyrimidine ring is a six-membered heterocyclic compound with two nitrogen atoms that is fundamental to all living matter. wjarr.comscispace.com It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA. nih.govjuniperpublishers.com Additionally, the pyrimidine moiety is found in vital natural compounds like vitamin B1 (thiamine) and folic acid. scispace.comnih.gov

Given its ubiquitous presence in biological systems, the pyrimidine scaffold has been a focal point for medicinal chemists. bohrium.com Derivatives of pyrimidine exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive properties. wjarr.comnih.govmdpi.comgsconlinepress.comnih.gov The pyrimidine ring's ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems, like the phenyl group, often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Its synthetic accessibility and the potential for diverse structural modifications have made it a privileged scaffold in the development of novel therapeutic agents for a wide range of diseases. bohrium.commdpi.com

Rationale for Investigating 2-(Pyrimidin-5-yl)quinazolin-4-ol as a Novel Chemical Entity

The rationale for designing and investigating hybrid molecules like this compound stems from the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a single molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action. The goal is to leverage the well-established therapeutic properties of both the quinazoline and pyrimidine scaffolds.

Research into quinazoline-pyrimidine hybrids is driven by the aim of discovering new agents for various therapeutic targets. For instance, studies have explored pyrimidin-4-yl quinazolin-4(3H)-one conjugates as inhibitors of bacterial biofilm formation. nih.gov A closely related analogue, 2-(pyrimidin-5-yl)quinazolin-4-amine, has been identified as a potent and selective inhibitor of the Kv1.5 (IKur) potassium ion channel, a target for atrial fibrillation. nih.govresearchgate.net In that study, the researchers hypothesized that combining the sp2 character at the C2 position of the quinazoline ring with the additional heteroatoms of the pyrimidine ring would lead to potent and selective inhibitors. nih.gov

The investigation of this compound, a tautomer of the corresponding quinazolinone, is a logical extension of this research. The quinazolin-4-ol core is a known pharmacophore in many biologically active compounds, including kinase inhibitors. nih.gov By attaching a pyrimidine ring at the 2-position, researchers aim to explore new chemical space and create novel interactions with biological targets. This specific hybrid structure offers the potential for developing new therapeutic agents, possibly by modulating the activity of kinases or other enzymes implicated in disease.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-yl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUYSNKZVFEHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of the 2-(Pyrimidin-5-yl)quinazolin-4-ol Core

The assembly of the fundamental this compound structure relies on the formation of the quinazoline (B50416) ring system with the pyrimidine (B1678525) moiety pre-installed at the C-2 position.

Cycloaddition reactions offer a powerful method for constructing complex heterocyclic systems. In the context of quinazoline synthesis, 1,3-dipolar cycloadditions represent a viable, albeit less direct, strategy. This approach often involves the in situ generation of a reactive zwitterionic intermediate from a simpler quinazolinone precursor. nih.govpsu.edu

For instance, a 2-methyl-4(3H)-quinazolinone can be treated with N-chlorosuccinimide (NCS) to form a 2-chloromethyl intermediate. psu.edu Subsequent elimination of hydrogen chloride using a base like triethylamine (B128534) (TEA) generates a zwitterionic species. nih.govpsu.edu This dipole can then react with various dipolarophiles. While typically used to create fused ring systems like pyrroloquinazolines, this principle could theoretically be adapted by using a pyrimidine-containing dipolarophile to build the desired scaffold. nih.gov The reaction proceeds via a concerted cycloaddition, followed by potential rearrangement or elimination steps to yield the final aromatic quinazoline core.

Classical condensation reactions are a cornerstone of quinazoline synthesis. The most prevalent method is the Niementowski quinazolinone synthesis, which involves the thermal condensation of an anthranilic acid derivative with an amide. mdpi.com For the target molecule, this would involve reacting an anthranilic acid with pyrimidine-5-carboxamide.

A widely used modern variation involves the condensation of a 2-aminobenzamide (B116534) with an appropriate aldehyde. nih.gov This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and driven by the removal of water at high temperatures. To synthesize the this compound core, 2-aminobenzamide would be reacted with pyrimidine-5-carbaldehyde. The general mechanism involves the initial formation of a Schiff base between the aniline (B41778) nitrogen and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to furnish the stable quinazolin-4(3H)-one ring system.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Reaction Type |

| 2-Aminobenzamide | Pyrimidine-5-carbaldehyde | p-Toluenesulfonic acid (PTSA), NaHSO₃ | 2-(Pyrimidin-5-yl)quinazolin-4(3H)-one | Condensation/Cyclization nih.gov |

| Anthranilic acid | Pyrimidine-5-carboxamide | Heat | 2-(Pyrimidin-5-yl)quinazolin-4(3H)-one | Niementowski Synthesis mdpi.com |

Table 1. Representative Condensation and Cyclization Approaches.

Palladium-catalyzed cross-coupling reactions provide a highly efficient and modular route to complex biaryl heterocyclic systems, including this compound. The Suzuki-Miyaura coupling is particularly effective for this purpose.

A common strategy involves the synthesis of a halogenated quinazolinone intermediate, such as 2-amino-5-bromoquinazolin-4(3H)-one, which is then coupled with a pyrimidine-derived boronic acid. nih.gov For example, 5-bromo-2-aminoquinazolin-4(3H)-one can be reacted with pyrimidin-5-ylboronic acid. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like sodium carbonate, to yield the target compound. nih.gov This approach offers excellent functional group tolerance and allows for the late-stage introduction of the pyrimidine ring.

While the Sonogashira coupling is primarily used for introducing alkynyl groups, its principles of palladium-catalyzed C-C bond formation are central to modern heterocyclic synthesis. mdpi.com It has been extensively used to functionalize quinazoline scaffolds, demonstrating the versatility of palladium catalysis in this chemical space. mdpi.comnih.govnih.gov

| Quinazoline Intermediate | Coupling Partner | Catalyst System | Product | Reaction Type |

| 5-Bromo-2-aminoquinazolin-4(3H)-one | Pyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ DCM complex, Na₂CO₃ | 2-Amino-5-(pyrimidin-5-yl)quinazolin-4(3H)-one | Suzuki-Miyaura Coupling nih.gov |

| 6-Iodoquinazolin-4-amine derivative | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, NEt₃ | 6-(3-Hydroxyprop-1-yn-1-yl)quinazolin-4-amine derivative | Sonogashira Coupling mdpi.com |

Table 2. Examples of Advanced Coupling Reactions in Quinazoline Synthesis.

Derivatization and Functionalization of the Quinazoline Nucleus

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of related compounds. The C-4 position and the benzene (B151609) ring are primary sites for such functionalization.

The hydroxyl group at the C-4 position of the quinazolin-4-ol (which exists in tautomeric equilibrium with the quinazolin-4(3H)-one form) is a key handle for derivatization. It can be readily converted into a more reactive leaving group, most commonly a chloro group. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a base like N,N-dimethylaniline or pyridine (B92270). nih.govarabjchem.orgrroij.com

The resulting 4-chloro-2-(pyrimidin-5-yl)quinazoline is a highly valuable intermediate. The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles. arabjchem.orgrroij.com This allows for the introduction of various functionalities, including amines, hydrazines, thiols, and alkoxides, providing rapid access to diverse C-4 substituted quinazoline derivatives. nih.govrroij.comekb.eg

| Starting Material | Reagent(s) | Product | Purpose |

| This compound | POCl₃, N,N-dimethylaniline | 4-Chloro-2-(pyrimidin-5-yl)quinazoline | Activation for Nucleophilic Substitution nih.gov |

| 2,4-Dihydroxyquinazoline | POCl₃ | 2,4-Dichloroquinazoline | Activation of C-2 and C-4 positions longdom.org |

| 4-Chloro-2-phenylquinazoline | Hydrazine (B178648) hydrate | 4-Hydrazino-2-phenylquinazoline | Introduction of a nucleophilic hydrazine group rroij.com |

Table 3. C-4 Position Modifications and Subsequent Reactions.

The benzene portion of the quinazoline nucleus can undergo electrophilic aromatic substitution, although the pyrimidine ring is generally resistant to such reactions. wikipedia.org Theoretical calculations and experimental results indicate that the order of reactivity for electrophilic attack on the benzene ring is generally 8 > 6 > 5 > 7. wikipedia.orgthieme-connect.de Standard electrophilic substitution reactions such as nitration (typically yielding the 6-nitro derivative) and halogenation can be performed to introduce substituents onto this ring. thieme-connect.de

Furthermore, modern cross-coupling reactions are extensively used to functionalize pre-halogenated quinazoline rings. For instance, a bromo or iodo substituent on the benzene ring (e.g., at C-5, C-6, or C-8) can serve as a handle for Suzuki-Miyaura, Stille, or Sonogashira cross-coupling reactions. nih.govnih.govmdpi.com This allows for the precise installation of a wide variety of alkyl, aryl, and alkynyl groups, significantly expanding the structural diversity of the this compound family. For example, a 5-bromoquinazolinone can undergo a Suzuki-Miyaura reaction to introduce various aryl groups at that position. nih.gov

Introduction of Diverse Functionalities

The this compound structure possesses several sites amenable to chemical modification, allowing for the introduction of diverse functionalities to modulate its physicochemical and biological properties. Key strategies target the quinazolinone ring's N3-position, the C4-hydroxyl group, and various positions on the fused benzene ring.

The quinazolin-4-ol core exists in tautomeric equilibrium with its quinazolin-4(3H)-one form. This ambident nucleophilic character allows for selective alkylation at either the nitrogen (N3) or oxygen (O4) atom. The ratio of N-alkylation to O-alkylation products can be influenced by the specific substituents on the quinazoline ring and the choice of reaction conditions, such as the base and solvent employed. researchgate.net

A common and versatile strategy for functionalization involves the conversion of the C4-hydroxyl group into a more reactive leaving group, typically a chlorine atom. This is achieved by treating the quinazolin-4-ol with reagents like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or diisopropylethylamine (DIPEA). nih.govnih.gov The resulting 4-chloroquinazoline (B184009) intermediate is a key platform for introducing a wide array of functionalities via nucleophilic aromatic substitution (S_NAr). For instance, reaction with various primary or secondary amines readily yields a diverse library of 4-aminoquinazoline derivatives. nih.govresearchgate.net

Further diversification can be achieved by introducing substituents onto the benzo portion of the quinazoline ring. Modern cross-coupling reactions are particularly effective for this purpose. For example, Sonogashira coupling of a bromo-substituted quinazolinone with terminal alkynes can introduce carbon-based side chains, which can be further modified. nih.gov Similarly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, allow for the installation of amino groups at specific positions on the benzene ring. nih.gov

| Starting Material Position | Reaction Type | Reagents & Conditions | Product Functionality | Reference |

|---|---|---|---|---|

| C4-OH | Chlorination | POCl₃, N,N-dimethylaniline or DIPEA | C4-Cl | nih.govnih.gov |

| C4-Cl | Nucleophilic Aromatic Substitution (Amination) | Primary/Secondary Amines (e.g., pyridin-2-ylmethanamine), TEA or DIPEA | C4-NHR | nih.govresearchgate.net |

| C5-Br | Sonogashira Coupling | Terminal Alkynes, Pd/PtBu₃ catalyst | C5-Alkynyl | nih.gov |

| C5-Br | Buchwald-Hartwig Amination | Amines, Pd/XantPhos catalyst | C5-Amino | nih.gov |

| N3-H / C4-OH | Alkylation | Alkyl halides (e.g., 1-iodopentane), NaH | N3-Alkyl / O4-Alkyl | researchgate.net |

Modification Strategies for the Pyrimidine Substituent

Modification of the pyrimidine ring at the C2 position of the quinazolinone is crucial for fine-tuning molecular properties. Strategies generally involve either building the quinazolinone ring onto a pre-functionalized pyrimidine or, more commonly, coupling a functionalized pyrimidine unit to a pre-formed quinazolinone core.

The Suzuki-Miyaura cross-coupling reaction is a powerful and frequently employed method for forging the C2-pyrimidine bond. This reaction typically involves the coupling of a 2-haloquinazoline intermediate (e.g., 2-chloro- or 2-bromoquinazoline) with a pyrimidine-5-boronic acid derivative. nih.gov This approach offers significant flexibility, as a wide variety of substituents can be installed on the pyrimidineboronic acid prior to the coupling step. For example, to modulate pharmacokinetic properties such as brain penetration, researchers have developed pyrimidine rings bearing hydrogen-bond-donating groups, like sulfonamides, which are carried through the Suzuki coupling. researchgate.net

Another effective method is the nucleophilic aromatic substitution (S_NAr) reaction. In one example, a quinazolinone bearing a free amine was subjected to S_NAr with ethyl 2-chloropyrimidine-5-carboxylate to form the desired C2-pyrimidine linkage while simultaneously introducing an ester functionality onto the pyrimidine ring. nih.gov This ester can then serve as a handle for further derivatization.

These late-stage functionalization approaches are highly efficient for creating a library of analogs from a common quinazolinone intermediate, allowing for systematic exploration of the structure-activity relationship (SAR) associated with the pyrimidine substituent.

| Quinazoline Precursor | Pyrimidine Reagent | Reaction Type | Catalyst/Reagents | Resulting Pyrimidine Functionality | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-phenylquinazolin-4-amine | Pyrimidin-5-ylboronic acid | Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃ | Unsubstituted Pyrimidine | nih.gov |

| 2-Chloro-5-phenylquinazolin-4-amine | (Pyridine-3-sulfonamide)boronic acid | Suzuki Coupling | Pd(dppf)Cl₂ | 3-Sulfonamide | researchgate.net |

| 2-Amino-quinazolinone derivative | Ethyl 2-chloropyrimidine-5-carboxylate | S_NAr | - | 5-Ethoxycarbonyl | nih.gov |

Mechanistic Insights into Synthetic Pathways and Yield Optimization

The construction of the this compound scaffold relies on well-established heterocyclic chemistry principles, with yield optimization being a key focus of synthetic efforts. The formation of the quinazolin-4-one ring itself is often the first major stage. A common pathway begins with a 2-aminobenzamide or 2-aminobenzonitrile (B23959) derivative. For instance, the reaction of N-(2-cyanophenyl)-3,4,5-trimethoxybenzamide with hydrogen peroxide and sodium hydroxide (B78521) proceeds via base-catalyzed intramolecular cyclization of the amide onto the nitrile group to form the quinazolin-4-ol ring system. google.com Another route involves condensing a substituted anthranilic acid with an appropriate acyl chloride to form an N-acyl-anthranilic acid, which is then cyclized with acetic anhydride (B1165640) to yield a benzoxazinone (B8607429) intermediate. mui.ac.ir This reactive intermediate readily condenses with amines or other nitrogen nucleophiles to form the final quinazolinone ring. The choice of solvent in this final step can be critical; for example, conducting the reaction in DMF has been shown to produce higher yields compared to ethanol. mui.ac.ir

The subsequent attachment of the pyrimidine ring, most notably via palladium-catalyzed Suzuki coupling, has its own set of optimization parameters. The mechanism involves the standard catalytic cycle: oxidative addition of the palladium(0) catalyst to the 2-haloquinazoline, transmetalation with the pyrimidineboronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. nih.gov The efficiency and yield of this process are highly dependent on the choice of palladium ligand (e.g., dppf, 2-(di-tert-butylphosphino)biphenyl), base (e.g., Na₂CO₃, K₂CO₃, KF), and solvent system (e.g., DMF/water, dioxane/water). nih.govnih.gov Microwave irradiation is often used to accelerate the reaction and improve yields. nih.gov

A significant mechanistic consideration in the functionalization of the quinazolin-4-ol tautomer is the regioselectivity of N- versus O-alkylation. Studies have shown that the reaction of 4(3H)-quinazolinones with alkyl halides in the presence of a base like sodium hydride can produce a mixture of 3-alkyl-4(3H)-quinazolinones (N-alkylation) and 4-alkoxyquinazolines (O-alkylation). researchgate.net The ratio of these products is sensitive to the electronic nature of substituents on the quinazoline ring and other reaction parameters, making careful optimization necessary to achieve the desired isomer. researchgate.net

| Synthetic Step | Factor | Observation/Optimization Strategy | Reference |

|---|---|---|---|

| Quinazolinone Ring Formation (from Benzoxazinone) | Solvent | Using DMF as a solvent provides higher yields than ethanol. | mui.ac.ir |

| Suzuki Coupling (C2-Arylation) | Catalyst/Ligand | Pd(dppf)Cl₂ and 2-(di-tert-butylphosphino)biphenyl (B1301956) are effective ligands. | nih.govnih.gov |

| Suzuki Coupling (C2-Arylation) | Reaction Conditions | Microwave irradiation can accelerate the reaction and improve yields. | nih.gov |

| Alkylation of Quinazolin-4-ol | Regioselectivity | Product ratio (N- vs. O-alkylation) depends on substituents and reaction conditions, requiring careful control. | researchgate.net |

Structural Elucidation and Conformational Analysis

Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry, Infrared Spectroscopy)

While specific spectra for 2-(Pyrimidin-5-yl)quinazolin-4-ol are not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of analogous compounds.

High-Resolution NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of the pyrimidine (B1678525) and quinazoline (B50416) ring systems. The ¹H NMR spectrum would be expected to show distinct signals for the protons on both the quinazoline and pyrimidine rings. The chemical shifts and coupling constants would help to confirm the substitution pattern. For instance, the protons on the pyrimidine ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms. Similarly, the four protons on the unsubstituted benzene (B151609) portion of the quinazoline ring would produce a characteristic pattern. A proton attached to the nitrogen in the quinazolinone ring (in the tautomeric -one form) would likely appear as a broad singlet.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The expected exact mass for the molecular formula C₁₂H₈N₄O can be calculated and compared with the experimental value to provide unambiguous confirmation. The compound has a molecular weight of approximately 224.22 g/mol . bldpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups. A crucial aspect would be distinguishing between the tautomeric forms. The quinazolin-4(3H)-one form would exhibit a characteristic C=O (carbonyl) stretching vibration, typically in the range of 1650-1700 cm⁻¹. biointerfaceresearch.comrevistadechimie.ro The presence of an N-H bond in this tautomer would also give rise to a stretching band around 3200-3400 cm⁻¹. Conversely, the quinazolin-4-ol tautomer would show a distinct O-H stretching band. biointerfaceresearch.comrevistadechimie.ro

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive evidence for the solid-state structure of a molecule. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also unequivocally establish which tautomeric form (the -ol or the -one) exists in the solid state and reveal intermolecular interactions such as hydrogen bonding, which can influence the crystal packing. ajol.info Currently, no published crystal structure for this compound is available.

Tautomeric Equilibrium Investigations of this compound (e.g., Quinazolin-4-ol vs. Quinazolin-4(3H)-one Forms)

The 4-hydroxyquinazoline (B93491) scaffold is well-known to exist in a tautomeric equilibrium with its 4(3H)-one form. This phenomenon is a critical aspect of its chemical nature.

The equilibrium between the aromatic alcohol (quinazolin-4-ol) and the non-aromatic amide (quinazolin-4(3H)-one) can be influenced by several factors, including the solvent, temperature, and pH. In many related structures, the quinazolin-4(3H)-one tautomer is the predominant form in both solution and the solid state due to the greater stability of the amide functional group. uni.lu The IUPAC name for related compounds often specifies the quinazolin-4(3H)-one form, highlighting its prevalence. uni.lu

A detailed investigation for this compound would involve spectroscopic studies (like NMR and UV-Vis) in various solvents to determine the ratio of the two tautomers under different conditions. Quantum-chemical calculations could also be employed to determine the relative energies of the tautomers and the energy barrier for their interconversion, providing theoretical insight into their stability. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure, stability, and reactivity of molecules. While specific DFT studies on 2-(pyrimidin-5-yl)quinazolin-4-ol were not found in the reviewed literature, research on analogous quinazoline (B50416) derivatives provides a clear framework for how such analyses are conducted. physchemres.org

These studies typically calculate several key quantum chemical parameters:

E_HOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to act as an electron donor in reactions.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This level relates to the ability to accept electrons. A lower E_LUMO value suggests a greater capacity to act as an electron acceptor.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a critical indicator of molecular stability and reactivity. A smaller gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron to a higher energy state.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For quinazoline derivatives, MEP plots often show negative potential around the nitrogen and oxygen atoms of the quinazolinone core, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net

For instance, in studies of other quinazolinones, DFT calculations have been used to correlate these electronic properties with activities like corrosion inhibition, where the ability to donate electrons (high E_HOMO) and form a stable adsorbed layer on a metal surface is crucial. physchemres.org Similar calculations for this compound would predict its reactive sites, with the nitrogen atoms of the pyrimidine (B1678525) and quinazoline rings and the carbonyl oxygen being key regions for intermolecular interactions. researchgate.netthieme-connect.de

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the structural basis of inhibition and to screen virtual libraries for potential drug candidates. Numerous studies have employed molecular docking to investigate quinazoline derivatives against a variety of biological targets, including protein kinases, which are frequently implicated in cancer. mdpi.comtandfonline.com

Docking studies on quinazoline-based compounds consistently highlight the importance of specific interactions within the active sites of target proteins, particularly kinases. Although docking results for this compound itself are not detailed in the available literature, analyses of closely related structures reveal common binding patterns.

For example, docking studies of quinazoline derivatives into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) kinase show that the quinazoline scaffold often forms one or more hydrogen bonds with key amino acid residues in the hinge region, such as Met793. ekb.egnih.gov The substituents on the quinazoline core then form additional hydrogen bonds and hydrophobic interactions that determine the compound's potency and selectivity. ekb.egbiointerfaceresearch.com

In the context of a related series, 2-(pyrimidin-5-yl)quinazolin-4-amine derivatives were identified as potent inhibitors of the K_v_1.5 potassium ion channel. nih.govresearchgate.net Modeling of these compounds suggests that the pyrimidine and quinazoline nitrogen atoms act as crucial hydrogen bond acceptors, anchoring the molecule within the channel's binding pocket.

A summary of typical interactions observed for quinazoline analogs is presented below.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| EGFR Kinase | Met793, Thr790 | Hydrogen Bonding | ekb.egnih.gov |

| CDK2 Kinase | Leu83, Glu81 | Hydrogen Bonding | ekb.eg |

| VEGFR-2 Kinase | Cys919, Asp1046 | Hydrogen Bonding, Pi-Alkyl | tandfonline.com |

| Topoisomerase II | DNA bases, Arg/Lys residues | DNA Intercalation, Electrostatic | plos.org |

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity. These scores are instrumental in ranking potential inhibitors before their synthesis and experimental testing.

Studies on various quinazoline inhibitors have reported a range of docking scores, which often correlate well with experimentally determined inhibitory concentrations (IC₅₀). For example, novel quinazoline-based thiazole (B1198619) derivatives designed as EGFR inhibitors showed docking scores that aligned with their potent anticancer activity. nih.gov Similarly, docking of quinazoline derivatives into the VEGFR-2 active site yielded binding affinities between -7.57 and -7.83 kcal/mol, suggesting favorable interactions. tandfonline.com

The predicted binding orientation provides a 3D model of how the ligand fits into the active site, guiding further structural modifications to improve potency and selectivity.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. MD simulations are used to validate docking poses and explore the conformational flexibility of both the ligand and the protein. tandfonline.com

In studies involving quinazoline derivatives, MD simulations have been performed on the docked complexes to confirm their stability. researchgate.nettandfonline.com Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD value over the simulation time (e.g., 50-100 nanoseconds) indicates that the complex is not undergoing major conformational changes and is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of specific regions of the protein, highlighting which amino acid residues move the most during the simulation.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

For a series of VEGFR-2 inhibitors, MD simulations confirmed that the lead quinazoline compounds formed stable complexes, maintaining the critical hydrogen bonds predicted by docking. tandfonline.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Evaluation

A crucial step in early-stage drug discovery is the evaluation of a compound's pharmacokinetic properties and potential toxicity, collectively known as ADMET. In silico tools are widely used to predict these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities early on.

A representative table of predicted ADMET properties for hypothetical quinazoline derivatives is shown below, based on typical parameters evaluated in the literature. tandfonline.comresearchgate.net

| Property | Description | Favorable Range | Reference |

| Molecular Weight | Size of the molecule | < 500 g/mol | tandfonline.com |

| logP | Lipophilicity / Water solubility | < 5 | tandfonline.com |

| H-bond Donors | Number of N-H, O-H bonds | < 5 | tandfonline.com |

| H-bond Acceptors | Number of N, O atoms | < 10 | tandfonline.com |

| TPSA | Topological Polar Surface Area | < 140 Ų | researchgate.net |

| Human Intestinal Absorption | Percentage absorbed from the gut | High (>90%) | tandfonline.com |

| Brain Penetration | Ability to cross the blood-brain barrier | Low (for peripherally acting drugs) | researchgate.net |

Biological Activities and Mechanistic Studies in Vitro Context

Enzyme Inhibition Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The quinazoline (B50416) scaffold is a core component of several known Dipeptidyl Peptidase-4 (DPP-4) inhibitors, an important class of therapeutic agents for type 2 diabetes. While direct studies on the DPP-4 inhibitory activity of "2-(Pyrimidin-5-yl)quinazolin-4-ol" are not extensively documented in publicly available research, the structure-activity relationships (SAR) of related quinazoline derivatives provide valuable insights.

Research into novel thiazole-clubbed quinazoline derivatives has identified compounds with potent DPP-4 inhibitory activity. For instance, compound 4x in one study, which features a quinazoline core, demonstrated an IC50 value of 1.12 nM and exhibited selectivity for DPP-4 over related enzymes DPP-8 and DPP-9 researchgate.net. Docking studies of this analog suggested that the nitrogen atom of the quinazoline ring forms a key hydrogen bond interaction with the amino acid residue Tyr631 in the active site of the DPP-4 enzyme researchgate.net.

Furthermore, a series of spiro cyclohexane-1,2'-quinazoline derivatives were designed based on the structure of Linagliptin, a known DPP-4 inhibitor. Many of these compounds showed exceptionally high potency, with IC50 values in the range of 0.0005-0.0089 nM, significantly more potent than the reference drug Linagliptin (IC50: 0.77 nM) nih.gov. The development of various quinazoline-based scaffolds highlights the importance of this heterocyclic system in designing potent and selective DPP-4 inhibitors nih.govresearchgate.net. The potential for the 2-(pyrimidin-5-yl) substituent to interact with the S1 and S2 pockets of the DPP-4 active site warrants further investigation to determine its specific inhibitory profile.

Toll-like Receptor 7 (TLR7) Agonism

Quinazoline-based molecules have been identified as potent agonists of Toll-like Receptor 7 (TLR7), a key protein in the innate immune system. Activation of TLR7 can trigger immune responses, making its agonists potential therapeutic agents.

A series of 2,4-diaminoquinazoline derivatives were discovered to be highly potent TLR7/8 agonists. Through structural optimization, researchers were able to develop agonists with high selectivity for TLR7 nih.gov. Structure-activity relationship (SAR) studies on various quinazoline scaffolds have shown that substitutions at the C2, C4, and C7 positions can significantly influence TLR7 antagonistic or agonistic activity. For instance, introducing small hydrophobic groups and a flexible linker at the C2 or C7 position was found to be advantageous for potent TLR7 antagonism mdpi.com. Conversely, other substitution patterns on the quinazoline ring can promote agonism. While the specific compound "this compound" has not been explicitly detailed as a TLR7 agonist, its core structure is present in molecules that do exhibit this activity. The pyrimidine (B1678525) group at the C2 position could play a significant role in the molecule's interaction with the receptor, potentially influencing its agonist properties nih.govnih.gov. Further studies are needed to characterize the precise effect of the 2-(pyrimidin-5-yl) substitution on TLR7 activation.

Inhibition of Microbial Enzymes (e.g., DNA Gyrase)

The quinazolinone scaffold has been explored for its antibacterial properties, with a key mechanism of action being the inhibition of bacterial DNA gyrase. This essential enzyme is a validated target for antibiotics.

Several studies have reported on quinazolinone derivatives as effective DNA gyrase inhibitors. For example, a series of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties were synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase. The most potent compounds in this series exhibited IC50 values ranging from 3.19 to 4.17 µM mdpi.com. Another study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, identifying potent inhibitors of the DNA gyrase B subunit (GyrB) from S. aureus, with IC50 values as low as 0.28 µM nih.gov. These compounds are believed to function by a different mechanism than fluoroquinolones, a common class of DNA gyrase inhibitors, making them promising candidates against resistant bacterial strains diva-portal.org. While specific data for "this compound" is not available, the established activity of the quinazolinone core suggests its potential as a starting point for developing new DNA gyrase inhibitors researchgate.netsemanticscholar.org.

Inhibition of Topoisomerases I and II

Quinazoline derivatives have been investigated as inhibitors of human topoisomerases, enzymes crucial for DNA replication and transcription, making them important targets in cancer chemotherapy nih.govmdpi.com.

Studies have shown that modifications on the quinazoline ring system can lead to potent inhibition of both topoisomerase I and topoisomerase II. For instance, certain 6,7-disubstituted-quinazolin-5,8-dione molecules have demonstrated strong inhibitory effects on both enzymes nih.gov. A novel class of 6-amino-tetrahydroquinazoline derivatives was identified as inhibitors of human topoisomerase IIα (topoIIα) acs.org. These compounds act by blocking the enzyme's function without stabilizing the DNA-cleavage complex, a mechanism that differs from many clinically used topoisomerase poisons and may offer a better safety profile acs.org. Another study detailed a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives that exhibited significant cytotoxicity against cancer cell lines, with the proposed mechanism being topoisomerase II inhibition and DNA intercalation nih.gov. Although the inhibitory activity of "this compound" itself has not been specifically reported, the broader family of pyrimidoquinazoline analogues has been designed as topoisomerase II to DNA cross-linkers acs.org. The potential of this scaffold is further highlighted by the development of pyrazolo[4,3-f]quinoline derivatives, with some analogues showing strong inhibition of topoisomerase IIα activity mdpi.com.

Inhibition of Thymidylate Synthase

Quinazoline-based compounds have a well-established history as inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a target for anticancer drugs. These compounds often act as antifolates, mimicking the natural substrate of the enzyme.

Research has described several series of quinazoline derivatives designed as nonclassical TS inhibitors. One study reported on 2-desamino-10-propargyl-5,8-dideazafolic acid and its analogues, which, despite the removal of the 2-amino group from the quinazoline ring, retained significant TS inhibitory activity nih.gov. The parent 2-amino compounds were potent inhibitors of L1210 TS, with IC50s in the micromolar range. The removal of the 2-amino group, which would result in a structure more similar to this compound, led to only a slight (3- to 9-fold) decrease in TS inhibition nih.gov. Other studies have explored modifications to the quinazoline scaffold, such as replacing the p-aminobenzoate ring with various heterocycles, including pyrimidine, to enhance cytotoxicity and TS inhibition nih.govacs.org. These findings indicate that the quinazoline core is a key pharmacophore for TS inhibition and that substitutions at the C2 position are tolerated, suggesting that "this compound" could potentially exhibit activity against this enzyme.

Cyclooxygenase (COX) Inhibition

The quinazoline scaffold is present in several compounds investigated for anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Various synthetic quinazoline derivatives have been evaluated for their COX inhibitory activity. One study synthesized three series of 2,4,7-substituted quinazolines and found that eleven of the compounds exhibited good to excellent inhibitory activity toward COX-1, with the most active compound having an IC50 value of 64 nM nih.govacs.org. Several of these compounds were highly selective for COX-1 over COX-2 nih.gov. Other research has focused on developing selective COX-2 inhibitors. Novel quinazolinones conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have shown superior COX-2 selectivity compared to reference drugs tandfonline.com. Additionally, certain 2,3-disubstituted quinazolin-4-ones demonstrated strong activity against COX-2 (IC50 range of 0.39–1.87 μM) while showing weak activity against COX-1 mdpi.com. The inclusion of a sulfonamide group on a phenyl ring attached to the quinazolinone has also been shown to confer specific COX-2 inhibitory effects researchgate.net. While direct experimental data on "this compound" is lacking, the extensive research on related structures suggests that this compound could potentially modulate COX enzyme activity.

Ion Channel Modulation (e.g., IKur, Kv1.5, hERG)

Derivatives of 2-(pyrimidin-5-yl)quinazoline have been extensively studied as potent modulators of voltage-gated potassium channels, particularly Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur). The IKur current is predominantly expressed in the human atrium and plays a crucial role in atrial repolarization, making it a key target for the treatment of atrial fibrillation.

A closely related analogue, 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine , was identified as a potent and selective inhibitor of IKur (Kv1.5) acs.orgacs.orgnih.govnih.gov. This compound demonstrated significant potency for Kv1.5 with an IC50 of 90 nM nih.gov. Crucially, it also showed good selectivity against the hERG (human Ether-à-go-go-Related Gene) channel, with only 43% inhibition at a concentration of 10 μM nih.gov. Inhibition of the hERG channel is a major concern in drug development due to the risk of cardiac arrhythmias. The optimization of this phenylquinazoline series led to the identification of clinical candidates with improved selectivity profiles researchgate.netnih.gov. The structure-activity relationship studies revealed that the 2-(pyrimidin-5-yl) group was an optimal heterocycle for maintaining potency and selectivity against hERG nih.gov.

The data from these studies highlight the potential of the 2-(pyrimidin-5-yl)quinazoline scaffold in modulating key cardiac ion channels.

Table 1: Ion Channel Inhibition Data for 2-(Pyrimidin-5-yl)quinazoline Derivatives

| Compound | Target Channel | IC50 | hERG Inhibition | Reference |

| 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine | Kv1.5 (IKur) | 90 nM | 43% @ 10 µM | nih.gov |

| 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)-quinazolin-2-yl]pyridine-3-sulfonamide | Kv1.5 (IKur) | 50 nM | 1.9 µM (IC50) | nih.gov |

Anti-infective Profiling (In Vitro)

The quinazoline nucleus is a foundational component for a variety of compounds exhibiting a wide spectrum of anti-infective properties, including antibacterial, antiviral, and antifungal activities. ijpsdronline.comnih.gov

Antibacterial Activity and Mechanisms

Quinazolin-4(3H)-one derivatives have demonstrated notable in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. ijpsdronline.comeco-vector.com Studies have shown efficacy against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ijpsdronline.comeco-vector.commdpi.com The mechanism of action for some derivatives is believed to involve interaction with bacterial cell walls and DNA structures. nih.gov Certain structural features, such as substitutions at the 2 and 3 positions of the quinazolinone ring, are considered essential for their antibacterial effects. nih.gov

For instance, a series of novel quinazolinone derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety were synthesized and evaluated for their antibacterial properties. Several of these compounds showed significant efficacy against plant pathogenic bacteria. nih.gov Specifically, compounds 8m, 8n, and 8o in the study exhibited superior in vitro activity against Xanthomonas oryzae pv. oryzae compared to the commercial bactericide bismerthiazol. nih.gov Another study highlighted that pyrimidin-4-yl quinazolin-4(3H)-one conjugates could effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinazoline Derivatives

| Compound | Bacterial Strain | Activity (EC₅₀ µg/mL) | Reference |

|---|---|---|---|

| 8m | Xanthomonas oryzae pv. oryzae | 69.0 | nih.gov |

| 8n | Xanthomonas oryzae pv. oryzae | 53.3 | nih.gov |

| 8o | Xanthomonas oryzae pv. oryzae | 58.9 | nih.gov |

| 8m | Xanthomonas axonopodis pv. citri | 71.5 | nih.gov |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae | 91.4 | nih.gov |

| Bismerthiazol (Control) | Xanthomonas axonopodis pv. citri | 60.5 | nih.gov |

Antiviral Activity and Mechanisms

The quinazoline scaffold is integral to various compounds that have been explored for their antiviral capabilities. mdpi.comresearchgate.net Research has demonstrated the activity of quinazoline derivatives against a variety of viruses, including those responsible for influenza, herpes, and other infections. mdpi.comresearchgate.net

One study detailed the synthesis of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives which were evaluated for activity against respiratory and bio-defense viruses. scispace.com Another research effort synthesized a series of 2,4-disubstituted quinazoline derivatives and identified compounds with high anti-influenza virus activity, showing IC₅₀ values below 10 μM. mdpi.com Furthermore, specific derivatives have shown potent activity against herpes simplex virus-1 (HSV-1) and vaccinia virus, with one compound, 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one, demonstrating a high selectivity index. ijddd.com The antiviral potential of these structures has also been tested against plant viruses, such as the Tobacco mosaic virus (TMV), with some compounds showing activity comparable to commercial agents. mdpi.comnih.gov

Antifungal Activity and Mechanisms

In vitro studies have confirmed the antifungal potential of various quinazolinone derivatives. nih.govnih.gov These compounds have shown inhibitory effects against fungal strains such as Aspergillus niger and Candida albicans. ijpsdronline.comnih.gov The nature of the substitutions on the quinazoline ring system plays a crucial role in determining the antifungal potency. nih.govnih.gov

Research indicates that many of these compounds exhibit more significant fungistatic (inhibiting fungal growth) rather than fungicidal (killing fungi) activity. nih.gov In one study, newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven different phytopathogenic fungi. mdpi.com Another series of acylhydrazone quinazolines showed significant activity against both A. niger and Aspergillus fumigatus. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Class | Fungal Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Fused pyrolo-quinazolinone | Candida albicans | 32-64 | nih.gov |

| Fused pyrolo-quinazolinone | Aspergillus niger | 32-64 | nih.gov |

| Fused pyridazine-quinazolinone | Candida albicans | >32 | nih.gov |

| Fused pyridazine-quinazolinone | Aspergillus niger | 32 | nih.gov |

Anti-inflammatory Pathways (In Vitro)

Derivatives of quinazoline are recognized for their anti-inflammatory properties, acting through various molecular pathways. mdpi.com

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinazoline-related compounds are often attributed to their ability to suppress or inhibit pro-inflammatory mediators. mdpi.com A key mechanism involves the downregulation of the NF-κB (nuclear factor κB) pathway, which is central to many inflammatory responses. mdpi.com For example, a screening of pyrazolo[1,5-a]quinazoline compounds identified several derivatives that inhibited lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. mdpi.com

Other quinazoline-based compounds have been reported as potent inhibitors of cyclooxygenase 2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators. mdpi.com The pyrazolo[5,1-b]quinazoline derivative, for instance, was found to be a highly potent COX-2 inhibitor with an IC₅₀ value of 47 nM. mdpi.com

Investigation of Potential Multi-Target Biological Activity

The diverse range of biological activities associated with the quinazoline scaffold suggests that compounds derived from it, including this compound, may possess multi-target capabilities. mdpi.commdpi.com The ability of a single molecular entity to interact with multiple biological targets is a highly sought-after characteristic in drug discovery. Quinoline and quinazoline derivatives have been investigated for their potential to act as multi-target agents in various diseases. mdpi.com

Studies have identified quinazolinone derivatives that exhibit combined anti-inflammatory and antioxidant activities. mdpi.com Furthermore, many synthesized compounds from this class have been screened for and have shown a combination of antibacterial, antifungal, antiviral, and anti-inflammatory properties from the same structural framework. mdpi.comijpsdronline.comnih.govnih.gov This inherent versatility underscores the potential for developing quinazoline-based compounds that can address complex diseases through multiple mechanisms of action.

Structure Activity Relationship Sar Studies of 2 Pyrimidin 5 Yl Quinazolin 4 Ol and Analogs

Correlating Structural Variations at the Quinazoline (B50416) C-2 Position with Biological Outcomes

The substituent at the C-2 position of the quinazolin-4-one ring plays a pivotal role in determining the molecule's interaction with its biological targets. This position, occupied by a pyrimidine (B1678525) ring in the parent compound, is a primary site for modification to enhance potency and selectivity.

Research has shown that replacing the C-2 aryl or heteroaryl group can have significant effects. For instance, in the development of dual PI3K/HDAC inhibitors, replacing a 2-(pyridin-3-yl) ring with other aromatic systems like phenyl or 3-thienyl was explored. However, for that specific series of compounds, these modifications were not well-tolerated, indicating a strict structural requirement for the pyridinyl moiety for optimal activity.

In other studies, flexibility at the C-2 position has proven beneficial. In the pursuit of SARS-CoV-2 Mpro inhibitors, replacing a rigid C-2 styryl group with a more flexible benzyl (B1604629) group significantly improved inhibitory activity. Further optimization revealed that adding small alkyl groups, such as methyl or ethyl, to the C-2 benzyl substituent could enhance potency even more. This suggests that the C-2 substituent's conformation and ability to access specific sub-pockets in a target's binding site are critical.

The electronic properties of the C-2 substituent are also a key factor. SAR studies on Kv1.5 potassium channel inhibitors revealed that electron-rich substituents at the C-2 position led to lower potency. nih.gov This highlights that for certain targets, a degree of electron deficiency in the C-2 substituent is favorable for achieving high-affinity binding.

The following table summarizes SAR findings related to the C-2 position based on various research endeavors.

| C-2 Substituent Variation | Observed Biological Outcome | Inferred Role/Reason | Target Class Example |

|---|---|---|---|

| Replacement of Pyridinyl with Phenyl/Thienyl | Loss of activity | Strict structural and electronic requirement for the nitrogen in the pyridine (B92270) ring for target interaction. | β-Glucocerebrosidase Activators |

| Replacement of rigid Styryl with flexible Benzyl | Improved inhibitory activity (IC50 from 2.87 µM to 0.33 µM) | Increased conformational flexibility allows for better fit within the enzyme's binding pocket. | SARS-CoV-2 Mpro |

| Addition of small alkyl groups to C-2 Benzyl | Further enhanced potency (IC50 to ~0.17 µM) | Occupies additional hydrophobic space within the binding site. | SARS-CoV-2 Mpro |

| Introduction of electron-rich groups | Decreased potency | Electronic properties are unfavorable for optimal binding interaction with the target. | Kv1.5 Channel |

The Role of the C-4 Hydroxyl/Keto Moiety in Biological Interactions

The oxygen atom at the C-4 position, which exists in a tautomeric equilibrium between a hydroxyl (-OH) group (the "-ol" form) and a keto (C=O) group (the "-one" form), is a cornerstone of the quinazolinone scaffold's biological activity. This moiety is frequently involved in critical hydrogen bonding interactions with target proteins.

In studies of cytotoxic quinazoline derivatives, it was found that the C-4 keto group resulted in better activity compared to a thioketo (C=S) group, demonstrating the importance of the oxygen atom for potent biological effects. nih.gov The electronegativity and hydrogen-bonding capacity of the oxygen are key to this observation.

Molecular docking studies have provided a clear picture of this interaction. For example, in the active site of the SARS-CoV-2 main protease (Mpro), the C-4 carbonyl group of a quinazolinone-based inhibitor was shown to form a critical hydrogen bond with the main-chain NH of the amino acid residue Glu166. ekb.eg This interaction acts as an anchor, correctly orienting the inhibitor within the binding site for further interactions.

Furthermore, in the related quinolone class of antibacterials, the C-3/C-4 keto-acid motif chelates a magnesium ion (Mg²⁺), which in turn coordinates with water molecules that form a "bridge" to key serine and glutamic acid residues in the bacterial topoisomerase enzyme. nih.gov This water-metal ion bridge is pivotal for drug activity, and the C-4 keto group is an essential part of the pharmacophore that enables it. nih.gov

While the C-4 oxygen is crucial, it can also serve as a synthetic handle. Chlorination of the C-4 position allows for subsequent nucleophilic substitution, enabling the introduction of various amino groups to produce 4-aminoquinazoline derivatives. rsc.org This highlights that while the hydrogen-bonding capability of the keto group is important, the C-4 position itself is a key vector for exploring new interactions and modifying compound properties. semanticscholar.org

| C-4 Moiety Variation | Observed Biological Outcome | Mechanism of Interaction | Target/Study Example |

|---|---|---|---|

| Keto (C=O) group | High activity, essential for binding | Acts as a hydrogen bond acceptor with key residues (e.g., Glu166). | SARS-CoV-2 Mpro ekb.eg |

| Keto (C=O) vs. Thioketo (C=S) | Keto form demonstrates superior activity. | The oxygen atom has optimal electronegativity and geometry for hydrogen bonding compared to sulfur. | Cytotoxic Agents nih.gov |

| Keto-acid motif | Pivotal for antibacterial activity | Participates in a water-metal ion bridge interaction with the target enzyme. | Bacterial Topoisomerase IV nih.gov |

| Replacement with Amino group (via chlorination) | Creates new derivatives with distinct activities | The C-4 position serves as a vector for introducing new pharmacophoric elements. | General Synthetic Strategy rsc.org |

Impact of Substitutions on the Pyrimidine Ring on Potency and Selectivity

In the development of Aurora A kinase inhibitors, a study involving a related 2-aminopyrimidine (B69317) scaffold found that the incorporation of a fluorine atom at the 5-position of the pyrimidine ring led to highly potent inhibitors. This indicates that modifying the electronic landscape of the pyrimidine ring through halogenation can be a successful strategy to enhance binding affinity.

Generally, the focus of SAR for this class of compounds remains on the quinazoline core or wholesale replacement of the C-2 substituent. The relative lack of extensive data on substitutions on the 2-pyrimidinyl moiety suggests that this part of the molecule might have a more sensitive role, where minor changes can lead to a significant loss of activity, or that it is a less explored avenue for optimization. The properties of the pyrimidine ring are significantly influenced by its fusion to the benzene (B151609) ring in the main scaffold, and further substitution on the C-2 pyrimidine adds another layer of complexity. nih.govsemanticscholar.org

Analysis of Substituents on the Quinazoline Benzene Ring (e.g., Halogenation, Methylation)

The benzene portion of the quinazoline ring offers multiple positions (C-5, C-6, C-7, and C-8) for substitution, providing a rich platform for modulating a compound's pharmacological profile. Modifications at these positions can influence potency, selectivity, and physicochemical properties like solubility and metabolic stability.

Studies have consistently shown that positions C-6, C-7, and C-8 are significant for biological activity. nih.gov

C-8 Position: In a series of 2-arylquinazolin-4-ones developed as tankyrase inhibitors, the introduction of an 8-methyl group was found to provide the most significant boost in both potency and selectivity. This was rationalized by co-crystal structures showing that the protein target has a more hydrophobic pocket around the 8-position.

C-6 and C-7 Positions: For EGFR kinase inhibitors, substitutions at C-6 and C-7 are common. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, at these positions has been shown to increase activity. mdpi.com This is thought to increase the electron density near the N-1 and N-3 atoms of the pyrimidine ring, which is crucial for hinge-binding interactions in many kinases. The selectivity of certain inhibitors for HER2 over EGFR has also been shown to depend on the specific substituents at the C-6 position.

Halogenation: The introduction of halogen atoms is a widely used strategy. A chlorine atom at the C-7 position was found to favor anticonvulsant activity in one series of compounds. nih.gov In another study on Aβ aggregation inhibitors, the position of a chlorine atom on the quinazoline ring was critical, with the inhibitory potency following the order 8-Cl > 7-Cl > 6-Cl. rsc.org Substitution with iodine at the C-6 and C-8 positions has also been shown to significantly improve antibacterial activity. semanticscholar.org

The following table provides a summary of observed SAR for substitutions on the quinazoline benzene ring.

| Position | Substituent | Observed Effect | Target/Activity Example |

|---|---|---|---|

| C-8 | Methyl (-CH₃) | Increased potency and selectivity | Tankyrase Inhibitors |

| C-6 / C-7 | Methoxy (-OCH₃), Amino (-NH₂) | Increased activity | EGFR Kinase Inhibitors mdpi.com |

| C-7 | Chlorine (-Cl) | Favorable for activity | Anticonvulsants nih.gov |

| C-6, C-7, C-8 | Chlorine (-Cl) | Potency order: 8-Cl > 7-Cl > 6-Cl | Aβ Aggregation Inhibitors rsc.org |

| C-6 / C-8 | Iodine (-I) | Significantly improved activity | Antibacterial Agents semanticscholar.org |

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby guiding rational drug design and prioritizing synthetic efforts. Several QSAR studies have been successfully conducted on quinazoline and quinazolinone derivatives. nih.gov

These models are built by calculating a large number of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Quantifying charge distribution, dipole moments, and frontier orbital energies (e.g., HOMO, LUMO).

Steric descriptors: Related to the volume and surface area of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is generated as an equation that links a combination of these descriptors to the observed biological activity (e.g., pIC₅₀). For instance, a robust QSAR model for quinazoline-based PI3K inhibitors was developed with a high correlation coefficient (R² = 0.857) and strong predictive power (R²pred = 0.7725). japsonline.com The descriptors in the final model included electronic (AM1_Eele, AM1_HF, AM1_LUMO) and spatial (apol, ASA_H) parameters, indicating that both electronic properties and molecular shape are critical for PI3K inhibition. japsonline.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more detailed insights. These models generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic charge, hydrophobicity, or hydrogen-bonding character are favorable or unfavorable for activity. A 3D-QSAR study on quinazolinone-based EGFR inhibitors yielded a model with excellent statistical validation (r² = 0.983, q² = 0.873), with the resulting contour maps highlighting that steric and hydrophobic interactions are dominant factors for potent inhibition. sphinxsai.com These models serve as a powerful predictive tool to design new derivatives with potentially enhanced efficacy. nih.govplos.orgnih.gov

Future Research Trajectories and Translational Potential

Rational Design of Next-Generation Analogs with Improved Potency and Selectivity

The rational design of new analogs based on the 2-(pyrimidin-5-yl)quinazolin-4-ol scaffold is a critical trajectory for future research. This approach relies on understanding the structure-activity relationships (SAR) to guide chemical modifications that enhance potency against the intended target while improving selectivity over off-target molecules, thereby reducing potential side effects. nih.govmdpi.comnih.govresearchgate.net

A key example of this process is the evolution of this scaffold into potent inhibitors of the Kv1.5 (IKur) ion channel, a target for treating atrial fibrillation. researchgate.netnih.govnih.gov Research has shown that specific substitutions on the quinazoline (B50416) core are crucial for activity. For instance, the development of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine revealed that adding a phenyl group at the C5 position and a pyridin-2-ylmethylamino group at the C4 position of the quinazoline ring resulted in a potent and selective IKur inhibitor. researchgate.netacs.orgnih.gov

Future design strategies will likely focus on:

Modification of the C2-pyrimidine ring: Introducing various substituents on the pyrimidine (B1678525) ring can modulate electronic properties and create new interactions with the target protein's binding pocket. This could involve adding hydrogen bond donors or acceptors to increase binding affinity and selectivity. researchgate.net

Exploration of C4, C5, and C6 positions: SAR studies consistently show that substitutions at the C4, C5, and C6 positions of the quinazoline ring significantly influence biological activity. nih.gov Modifying the aniline (B41778) moiety at C4 and the substituents at C6 has been shown to be critical for achieving high selectivity for HER2 over EGFR in other quinazoline series. nih.gov For the this compound series, exploring a diverse range of chemical groups at these positions could fine-tune the molecule's interaction with novel targets.

Improving Physicochemical Properties: A significant challenge identified with analogs like 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine was unacceptable brain penetration. researchgate.netacs.org Future rational design will need to co-optimize potency with pharmacokinetic properties, such as reducing lipophilicity or introducing polar groups to limit blood-brain barrier crossing, ensuring the drug acts primarily on its intended peripheral target.

The following interactive table outlines the SAR for a series of analogs based on the this compound scaffold, demonstrating how structural modifications impact potency against the IKur (Kv1.5) ion channel.

| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | IKur IC50 (nM) | hERG % Inhibition @ 10 µM |

| Parent Scaffold | Pyrimidin-5-yl | -OH | H | - | - |

| 8 | Pyrimidin-5-yl | -NH(pyridin-2-ylmethyl) | H | 1100 | 29 |

| 13k | Pyrimidin-5-yl | -NH(pyridin-2-ylmethyl) | Phenyl | 90 | 33 |

| 25 | Pyridin-5-yl-3-sulfonamide | -NH(pyridin-2-ylmethyl) | Phenyl | 27 | 10 |

Data sourced from studies on Kv1.5 inhibitors. researchgate.netacs.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The quinazoline framework is a versatile scaffold known to interact with a wide range of biological targets, suggesting that derivatives of this compound could be repurposed for various therapeutic areas beyond their initial application. wisdomlib.orgijmpr.inscielo.br The core structure is prevalent in numerous FDA-approved kinase inhibitors, highlighting its suitability for targeting enzymes involved in cell signaling pathways. mdpi.comnih.govarabjchem.org

Future research should systematically screen this compound and its rationally designed analogs against diverse panels of biological targets. Potential areas for exploration include:

Oncology: Quinazoline derivatives are well-established as inhibitors of protein kinases crucial to cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). mdpi.comtandfonline.comekb.eg Analogs could be tested against a panel of cancer cell lines and kinase assays to identify new anticancer agents. nih.govrsc.org Dual-target inhibitors, for instance, those hitting both PI3K and Histone Deacetylase (HDAC), have been successfully developed from quinazolinone scaffolds. nih.gov

Inflammatory Diseases: Certain quinazolinone derivatives exhibit anti-inflammatory properties. ijmpr.in This could involve inhibiting kinases in inflammatory pathways, such as Janus kinases (JAKs) or p38 MAP kinases.

Infectious Diseases: The quinazoline scaffold has been found in compounds with antibacterial, antifungal, and antiviral activities. mdpi.com Libraries of this compound analogs could be screened against various pathogens to uncover novel anti-infective leads.

Neurodegenerative Diseases: Some amino-quinazolines have been investigated as antagonists for the A2A adenosine (B11128) receptor, a target in Parkinson's disease research. scielo.br While brain penetration was a liability for the IKur inhibitor program, controlled modification could produce analogs capable of entering the central nervous system to treat neurological disorders.

The table below summarizes the diverse biological activities reported for various quinazoline-based compounds, illustrating the broad therapeutic potential of the scaffold.

| Quinazoline Derivative Class | Biological Target(s) | Therapeutic Area |

| 4-Anilinoquinazolines | EGFR, HER2 | Cancer nih.govmdpi.com |

| 2,4-Disubstituted Quinazolines | Antiviral Targets (e.g., Influenza) | Virology mdpi.com |

| Quinazolinone-based hydroxamic acids | PI3K, HDAC | Cancer nih.gov |

| Quinazolinone-Schiff bases | Apoptosis pathways | Cancer nih.gov |

| 2-Substituted Quinazolinones | PARP-1 | Cancer rjsocmed.com |

| Phenylquinazolines | Kv1.5 (IKur) Ion Channel | Atrial Fibrillation researchgate.netnih.gov |

| Quinazoline-furan hybrids | Microtubules | Cancer tandfonline.com |

Integration of Advanced Synthetic Methodologies and High-Throughput Screening

To fully explore the chemical space around this compound, modern drug discovery techniques are essential. The integration of advanced synthetic methodologies with high-throughput screening (HTS) can dramatically accelerate the identification of novel, potent, and selective compounds. nih.govmdpi.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast chemical libraries against a specific biological target. mdpi.comthermofisher.com A quantitative HTS (qHTS) approach, which generates concentration-response curves for every compound in a library, can be particularly powerful. nih.gov This method was used to screen a quinazoline library against cytochrome P450 1A2, revealing a wide range of potencies and providing immediate SAR data. nih.gov Future campaigns could apply qHTS to screen libraries of this compound analogs against new targets like kinases or proteases, efficiently identifying promising hits for further development. nih.gov

Advanced Synthetic Methodologies: The creation of diverse chemical libraries for HTS requires efficient and robust synthetic methods. Traditional synthesis can be slow and laborious, but modern techniques enable the rapid assembly of the quinazoline core and its derivatives. thieme-connect.comscilit.comresearchgate.net Key methodologies include:

Transition-Metal-Catalyzed Reactions: Copper- or palladium-catalyzed reactions are widely used to form the C-N and C-C bonds necessary to construct and functionalize the quinazoline ring system. thieme-connect.comrsc.org

Multi-Component Reactions: These reactions combine three or more starting materials in a single step to rapidly generate complex molecules, which is ideal for building chemical libraries. thieme-connect.com

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and improve yields for the synthesis of quinazolinone derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, enabling safer, more scalable, and often higher-yielding synthesis of chemical intermediates and final products.

The following table summarizes some advanced methods for synthesizing 2-substituted quinazolinones.

| Synthetic Method | Key Reagents/Catalysts | Advantages |

| Oxidative Condensation nih.gov | Bismuth catalysts, O2/Air | Green chemistry, mild conditions, good functional group tolerance |

| Transition-Metal Catalysis rsc.org | Copper salts (e.g., CuBr), L-proline | High efficiency, practical one-pot synthesis from readily available materials |

| Dehydrative Coupling nih.gov | Iridium catalysts | Effective for unsaturated aldehydes, but can be expensive |

| Tandem Oxidative Cyclization | TBHP (oxidant) | Effective with alcohols and aldehydes, but may require high temperatures nih.gov |

By combining these synthetic strategies with HTS, researchers can rapidly generate and evaluate large numbers of diverse analogs, significantly accelerating the discovery of next-generation drugs based on the this compound scaffold.

Conceptual Development of Targeted Delivery Systems for Enhanced Efficacy

While rational design can improve the intrinsic properties of a drug, targeted delivery systems offer an orthogonal approach to enhance therapeutic efficacy and minimize off-target toxicity. nih.gov For potent molecules like the derivatives of this compound, ensuring they reach the desired tissue or cell type in sufficient concentration is paramount. Future research could explore several conceptual delivery strategies. researchgate.netresearchgate.net

Nanoparticle-Based Delivery: Encapsulating quinazoline-based drugs within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, extend circulation time, and enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect. researchgate.netacs.org Recent research highlights the promise of nanoparticle platforms for delivering anticancer agents directly to the lungs. acs.org

Antibody-Drug Conjugates (ADCs): For anticancer applications, a potent quinazoline analog could be chemically linked to a monoclonal antibody that specifically recognizes a protein overexpressed on the surface of cancer cells. This ADC would circulate in the body until it binds to the target cell, at which point it would be internalized, releasing the cytotoxic quinazoline payload directly inside the cancer cell, thereby sparing healthy tissues.

Prodrug Strategies: A potent analog could be chemically modified into an inactive prodrug that is converted to the active form only at the target site. For example, a prodrug of 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide was developed as a phosphoramide (B1221513) to improve its solubility and pharmacokinetic profile. researchgate.netacs.org This concept could be expanded using linkers that are cleaved by specific enzymes or conditions (e.g., hypoxia, low pH) found in the tumor microenvironment.

Targeted Micelles and Polymers: Self-assembling block copolymers can form micelles that encapsulate hydrophobic drugs. By functionalizing the surface of these micelles with targeting ligands (e.g., peptides, aptamers), they can be directed to specific cell surface receptors, combining the benefits of nanoparticle delivery with active targeting.

These advanced delivery systems represent a key translational step, moving potent molecules from the laboratory toward clinical reality by solving challenges related to bioavailability, biodistribution, and toxicity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(Pyrimidin-5-yl)quinazolin-4-ol?

- Methodological Answer : Synthesis typically involves multi-step reactions. A common route starts with the condensation of quinazolin-4-ol precursors (e.g., ethyl 4-arylcyclohexenecarboxylate) under acidic conditions, followed by coupling with pyrimidine derivatives. For example, Suzuki-Miyaura cross-coupling using pyrimidin-5-ylboronic acid and a palladium catalyst (e.g., PdCl₂(dppf)) in DMF at 80°C for 24 hours achieves regioselective pyrimidine attachment. Reduction steps with NaBH₄ in methanol may optimize yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key protons (e.g., quinazoline C2-H and pyrimidine C5-H) appear downfield (δ 8.5–9.0 ppm). Aromatic carbons are identified between δ 150–160 ppm.

- IR Spectroscopy : Hydroxyl (O-H) stretches at ~3200 cm⁻¹ and C=N stretches at ~1650 cm⁻¹ confirm functional groups.